Lipophilicity (XLogP3) Comparison: 2‑Isomer Exhibits Higher Calculated LogP than 3‑ and 4‑Isomers
The 2‑(3‑isopropyl‑1,2,4‑oxadiazol‑5‑yl)piperidine regioisomer displays a higher computed lipophilicity (XLogP3 = 1.6) compared to its 3‑ and 4‑substituted counterparts (both XLogP3 = 1.4) [1][2][3]. This difference of 0.2 log units corresponds to an approximately 1.6‑fold increase in partition coefficient, which can significantly influence membrane permeability and tissue distribution in biological assays [4]. The 2‑isomer's elevated lipophilicity may confer enhanced passive diffusion or altered protein binding characteristics relative to the other regioisomers.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 3‑Isomer (CAS 902837‑19‑8): XLogP3 = 1.4; 4‑Isomer (CAS 733748‑92‑0): XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = +0.2 (target vs. comparators) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2021.05.07 and 2025.09.15) |
Why This Matters
Higher lipophilicity may offer advantageous pharmacokinetic properties for specific drug discovery programs, making this isomer a strategically distinct choice for medicinal chemistry campaigns.
- [1] PubChem. Compound Summary for CID 25220837, 2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Compound Summary for CID 24208851, 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine. National Center for Biotechnology Information, 2025. View Source
- [3] PubChem. Compound Summary for CID 24208845, 4-(3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl)piperidine. National Center for Biotechnology Information, 2025. View Source
- [4] Arnott, J. A., & Planey, S. L. The influence of lipophilicity in drug discovery and design. Expert Opin. Drug Discov. 2012, 7, 10, 863–875. View Source
